(+)-trans-Chrysanthemic acid serves as a precursor for the synthesis of several other insecticides, including:
(+)-trans-Chrysanthemic acid (TCA) is one of four stereoisomers of chrysanthemic acid []. It is a naturally occurring carboxylic acid found in the flower heads of certain chrysanthemums, particularly Chrysanthemum cinerariaefolium []. TCA plays a crucial role as the acidic component of pyrethrin I, a natural insecticide present in these chrysanthemum species [].
The molecular structure of TCA features a cyclopropane ring, a carboxylic acid group (COOH), and an isobutenyl side chain [(CH3)2C=CH-CH2-]. The key features include []:
The thermal decomposition of TCA likely involves the cleavage of the cyclopropane ring and the carboxylic acid group, but detailed studies are lacking.
TCA reacts with alcohols to form esters. The most prominent example is its role in the natural insecticide pyrethrin I, where it esterifies with pyrethrolone [].
(+)-trans-Chrysanthemic acid + Pyrethrolone → Pyrethrin I (ester) + H2O
(+)-trans-Chrysanthemic acid itself doesn't possess strong insecticidal activity. However, as part of pyrethrin I, it acts synergistically with the pyrethrolone moiety []. Pyrethrin I disrupts the nervous system of insects by targeting sodium ion channels in their nerve cells, leading to paralysis and death [].
Irritant